![molecular formula C11H9NO3 B3338882 2-Methoxyquinoline-7-carboxylic acid CAS No. 1374258-40-8](/img/structure/B3338882.png)
2-Methoxyquinoline-7-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Methoxyquinoline-7-carboxylic acid can be achieved from Ethyl 2-methoxyquinoline-7-carboxylate . There are 6 synthetic routes available for the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 2-Methoxyquinoline-7-carboxylic acid is C11H9NO3 . The molecular weight of this compound is 203.19 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxyquinoline-7-carboxylic acid include a molecular weight of 203.19 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmacological Potential
- Natural Occurrence and Pharmacological Interest : 2-Methoxyquinoline derivatives have been isolated from natural sources like Ephedra species. A specific derivative, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-methoxy-kynurenic acid), was found in Ephedra pachyclada ssp. sinaica, indicating the compound's natural occurrence and potential pharmacological interest (Starratt & Caveney, 1996).
Behavioral and Neurological Research
- Effects on Mice Behavior : Some tetrahydroisoquinoline-3-carboxylic acids, closely related to 2-methoxyquinoline-7-carboxylic acid, showed transient increases in mice's locomotor activity. This indicates potential neurological or behavioral effects worth exploring in further research (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Medicinal Chemistry
Cannabinoid Receptor Studies : Research on 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid derivatives has provided insights into the structure-activity relationships of CB2 receptor inverse agonists. This research is pivotal in developing new therapies targeting the cannabinoid system (Raitio et al., 2006).
Antiallergy Agent Development : Studies on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives have shown significant antiallergy activity. This research demonstrates the compound's potential as a basis for developing new antiallergy medications (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
properties
IUPAC Name |
2-methoxyquinoline-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-5-4-7-2-3-8(11(13)14)6-9(7)12-10/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJCLULZZFVJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)C(=O)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289262 | |
Record name | 2-Methoxy-7-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline-7-carboxylic acid | |
CAS RN |
1374258-40-8 | |
Record name | 2-Methoxy-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-7-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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